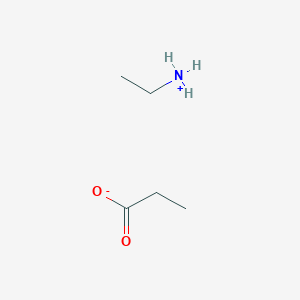

Ethanaminium propionate

Description

Ethanaminium propionate is a quaternary ammonium salt comprising an ethylamine-derived cation paired with a propionate (C₃H₅O₂⁻) anion. This compound is characterized by its ionic structure, which confers unique solubility and stability properties. These compounds are typically synthesized via alkylation of amines followed by ion exchange or neutralization with propionic acid .

Properties

Molecular Formula |

C5H13NO2 |

|---|---|

Molecular Weight |

119.16 g/mol |

IUPAC Name |

ethylazanium;propanoate |

InChI |

InChI=1S/C3H6O2.C2H7N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H,4,5);2-3H2,1H3 |

InChI Key |

WBBZUMDPZLYKIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)[O-].CC[NH3+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Formation Reaction

Ethanaminium propionate is synthesized via a neutralization reaction between ethanamine and propionic acid:

This exothermic reaction proceeds in aqueous or solvent-based systems, yielding the crystalline salt upon evaporation .

Hydrolysis in Aqueous Solution

The salt dissociates into ethanaminium () and propionate () ions in water. Both ions undergo hydrolysis:

-

Ethanaminium ion (weak acid, pKa ≈ 10.71):

-

Propionate ion (weak base, pKb ≈ 9.12):

Table 1: Hydrolysis Constants and pH Contribution

| Component | Equilibrium Constant | Contribution to pH |

|---|---|---|

| Slight acidity | ||

| Slight basicity | ||

| Net Solution pH | — | ~8–9 (Basic) |

The basic pH arises because propionate’s exceeds ethanaminium’s .

(a) Reaction with Strong Acids (e.g., HCl):

Propionate is protonated, regenerating propionic acid:

(b) Reaction with Strong Bases (e.g., NaOH):

Ethanaminium is deprotonated, reforming ethanamine:

Thermal Decomposition

At elevated temperatures, this compound decomposes into its parent compounds:

The decomposition temperature is comparable to ammonium propionate (~150–200°C) .

Comparison with Similar Compounds

Propionylcholine Chloride (C₈H₁₈ClNO₂)

- Structure : Combines a choline (trimethylammonium ethyl) cation with a propionate ester group.

- Molecular Weight : 195.68 g/mol .

- Applications : Used in neurological research as a cholinergic agonist.

- Key Differences : Unlike ethanaminium propionate, propionylcholine chloride includes an esterified propionate group, altering its metabolic stability and receptor specificity .

Cesium Propionate (C₃H₅CsO₂)

- Structure : A metal-propionate salt with cesium as the cation.

- Molecular Weight : 205.98 g/mol .

- Applications : Used in organic synthesis and catalysis due to cesium's soft Lewis acidity.

- Key Differences : Cesium propionate’s ionic interactions differ significantly from this compound’s, affecting solubility in polar solvents and thermal stability .

Ethyl Propionate (C₅H₁₀O₂)

- Structure: An ester formed from propionic acid and ethanol.

- Molecular Weight : 102.13 g/mol .

- Applications : Industrial solvent and flavoring agent.

- Key Differences: Ethyl propionate lacks the ionic character of this compound, resulting in lower polarity and distinct applications in non-polar media .

N,N-Dimethylaminopropylamine (C₅H₁₄N₂)

- Structure : A tertiary amine with a propyl chain.

- Molecular Weight : 102.18 g/mol .

- Applications : Intermediate in polymer and surfactant production.

- Key Differences : Unlike this compound, this compound is a neutral amine, requiring protonation or quaternization for ionic behavior .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.